molecular formula C13H19Cl2NO B1675046 Lometraline hydrochloride CAS No. 34552-78-8

Lometraline hydrochloride

Cat. No.: B1675046
CAS No.: 34552-78-8
M. Wt: 276.20 g/mol
InChI Key: XYTNPORBXPAQMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lometraline hydrochloride can be synthesized through a series of chemical reactions. The precursor ketone undergoes a Mannich reaction with pyrrolidine to yield the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as pyrrolidine .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Lometraline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Lometraline hydrochloride has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

34552-78-8

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

39951-65-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 14.368
CP 14368
lometraline
lometraline hydrochloride
lometraline hydrochloride, (+-)-isomer
lometraline hydrochloride, (R)-isomer
lometraline hydrochloride, (S)-isomer
lometraline, (+-)-isomer
lometraline, (R)-isomer
lometraline, (S)-isomer
N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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